5-methylpyrimidine-2,4-diamine
Overview
Description
5-methylpyrimidine-2,4-diamine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a core structure in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-5-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of guanidine with β-ketoesters or β-diketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate cyclization .
Industrial Production Methods: Industrial production of 2,4-diamino-5-methylpyrimidine often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It readily undergoes nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under mild to moderate conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-methylpyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition, particularly dihydrofolate reductase inhibitors.
Medicine: It is a core structure in several antifolate drugs, which are used to treat bacterial infections and certain types of cancer.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,4-diamino-5-methylpyrimidine primarily involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting this enzyme, the compound effectively disrupts DNA synthesis, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Trimethoprim: Another diaminopyrimidine derivative used as an antibacterial agent.
Pyrimethamine: Used as an antimalarial drug.
Methotrexate: A folate analog used in cancer therapy
Uniqueness: 5-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and amino groups at the 2 and 4 positions make it a versatile scaffold for the development of various pharmacologically active compounds .
Properties
IUPAC Name |
5-methylpyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYIYUOOCZCTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171804 | |
Record name | 2,4-Diamino-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18588-37-9 | |
Record name | 2,4-Diamino-5-methylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018588379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diamino-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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